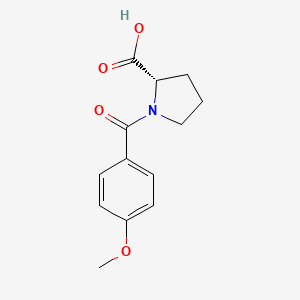

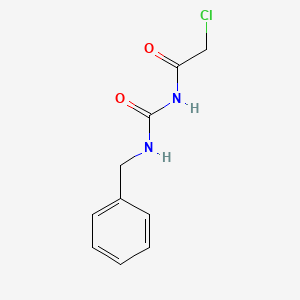

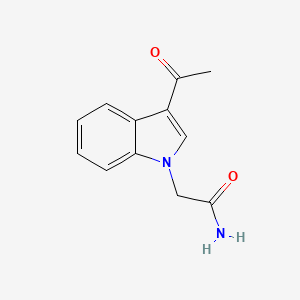

![molecular formula C11H16BrN B1331904 N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine CAS No. 347406-07-9](/img/structure/B1331904.png)

N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine

Vue d'ensemble

Description

N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine is a chemical compound that is structurally related to various amines which have been studied for their potential biological activities and synthetic applications. While the specific compound is not directly discussed in the provided papers, related compounds and their reactions provide insight into the chemical behavior that might be expected from N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine.

Synthesis Analysis

The synthesis of related amines often involves the formation of Schiff bases, as seen in the preparation of N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine, which was synthesized by refluxing equivalent amounts of 2-(piperidin-1-yl)ethanamine with 3-bromobenzaldehyde . Similarly, the synthesis of N,N-dimethyl-2-propen-1-amine derivatives involved brominated aryl amines, which suggests that the bromophenyl group in N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine could be involved in similar synthetic routes .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as elemental analysis, EI-MS, TG/DTG, UV-visible, FT-IR, 1H, and 13C-NMR spectral analysis . These methods would likely be applicable in analyzing the molecular structure of N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine, providing detailed information about its chemical environment and confirming the identity of the synthesized compound.

Chemical Reactions Analysis

The chemical reactivity of amines can be complex. For instance, the indirect anodic oxidation of amines mediated by brominated aryl amines can lead to the formation of Schiff bases . This suggests that N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine could potentially undergo similar oxidation reactions to form Schiff base products under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of amines are influenced by their functional groups and molecular structure. While the specific properties of N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine are not detailed in the provided papers, related compounds have been investigated for their biological activities, such as trypanocidal activity against Trypanosoma cruzi, and their ability to inhibit the growth of Escherichia coli . These activities suggest that the compound may also exhibit interesting biological properties that could be explored further.

Applications De Recherche Scientifique

Synthesis and Analysis

Synthesis from Allylbenzene : N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine can be synthesized from allylbenzene. This process involves the treatment of allylbenzene with HBr, yielding 1-phenyl-2-bromopropane as a major product, among other compounds. Further amination of the crude bromination product with methylamine results in the formation of methamphetamine and other amines characteristic of this synthetic method, including N-methyl-1-phenyl-1-propanamine (Noggle, Clark, & Deruiter, 1995).

Spectral Analysis and Molecular Structure : The molecular structure and spectral analysis of related compounds have been extensively studied. For instance, 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine has been synthesized and characterized using X-ray diffraction and spectroscopic methods. This type of analysis is crucial for understanding the physical and chemical properties of these compounds (Tamer et al., 2016).

Chemical Reactions and Interactions

Photochemical Reactions : The compound's derivatives have been studied for their photochemical reactions. For example, the photochemical behavior of exciplexes of trans-styrylphenanthrenes and amines, including the effect of bromopropane, has been investigated to understand the photophysical and photochemical behavior of these systems (Aloisi & Elisei, 1990).

Reductive Amination : The compound has relevance in the synthesis of N-methyl- and N-alkylamines through reductive amination. This process is vital for the production of various amines, amino acid derivatives, and existing drug molecules, showcasing its application in synthesizing biologically active compounds (Senthamarai et al., 2018).

Applications in Organic Chemistry

Synthesis of Schiff Base Compounds : The compound is utilized in the synthesis of Schiff base compounds containing various donor atoms, which have applications in corrosion inhibition and other areas of organic chemistry (Leçe, Emregül, & Atakol, 2008).

Role in N-Demethylation Reactions : It plays a role in the study of N-demethylation of tertiary amines, highlighting its significance in understanding enzymatic reactions and metabolic pathways (Abdel-Monem, 1975).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Related compounds have shown interactions with various enzymes and receptors

Mode of Action

It’s known that the compound can undergo chemical reactions under certain conditions . For instance, 4-bromobenzyl isocyanate, a related compound, can electrochemically polymerize to form an overcharge-inhibiting film on the cathode surface . This suggests that (4-Bromobenzyl)Isobutylamine might interact with its targets in a similar manner, leading to changes in their function or structure.

Biochemical Pathways

It’s worth noting that isobutylamine, a component of the compound, is the decarboxylated form of the amino acid valine, and the product of the metabolism thereof by the enzyme valine decarboxylase . This suggests that (4-Bromobenzyl)Isobutylamine might be involved in similar metabolic pathways.

Pharmacokinetics

Isobutylamine, a component of the compound, is known to be miscible in water , which could potentially impact the bioavailability of (4-Bromobenzyl)Isobutylamine

Result of Action

A related compound, 4-bromobenzyl isocyanate, has been shown to form an overcharge-inhibiting film on the cathode surface when used in lithium-ion batteries . This suggests that (4-Bromobenzyl)Isobutylamine might have similar effects in its target environments.

Action Environment

The action, efficacy, and stability of (4-Bromobenzyl)Isobutylamine can be influenced by various environmental factors. For instance, the reaction of 4-bromobenzyl isocyanate, a related compound, with the cathode surface in lithium-ion batteries is influenced by the electrochemical environment . Similarly, the action of (4-Bromobenzyl)Isobutylamine might be influenced by factors such as pH, temperature, and the presence of other molecules.

Propriétés

IUPAC Name |

N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-9(2)7-13-8-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZUAQYXVDICRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359469 | |

| Record name | N-[(4-Bromophenyl)methyl]-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine | |

CAS RN |

347406-07-9 | |

| Record name | N-[(4-Bromophenyl)methyl]-2-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

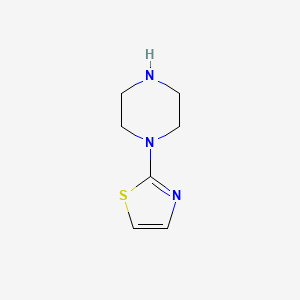

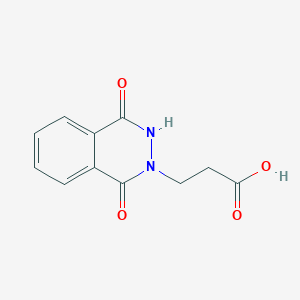

![(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1331825.png)

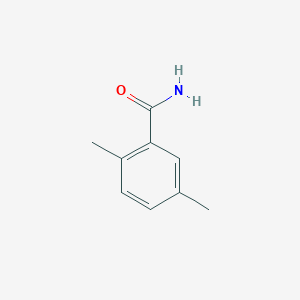

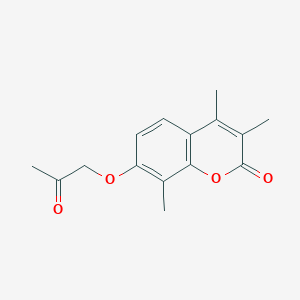

![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1331828.png)

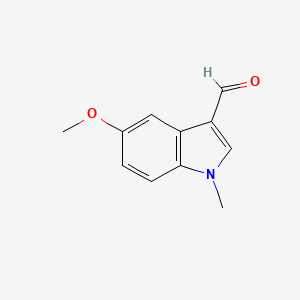

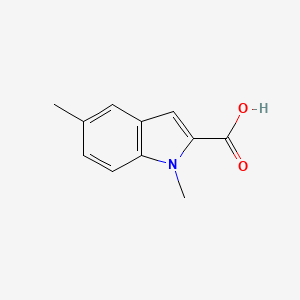

![6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B1331836.png)

![4-allyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331879.png)